2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide
Description
Properties
IUPAC Name |
2-[1-[[(E)-2-phenylethenyl]sulfonylamino]cyclobutyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c15-13(17)11-14(8-4-9-14)16-20(18,19)10-7-12-5-2-1-3-6-12/h1-3,5-7,10,16H,4,8-9,11H2,(H2,15,17)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEJVXUOSBPRIZ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(CC(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound's unique structure, characterized by the presence of a cyclobutyl group and a phenylethenyl moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O3S
- Molecular Weight : 294.37 g/mol
- IUPAC Name : this compound
Antidepressant Activity
Recent studies have indicated that sulfonamide derivatives, including this compound, may exhibit antidepressant properties. A study involving various phenylacetamide derivatives demonstrated moderate to good antidepressant activity, with the most potent compounds showing significant effects in animal models.
- Research Findings :
- The compound was evaluated using the tail suspension test (TST) and forced swimming test (FST) in albino mice.
- Results indicated a significant reduction in immobility duration, suggesting potential antidepressant effects.
| Compound | Dose (mg/kg) | % Decrease in Immobility |
|---|---|---|
| This compound | 30 | 82.23% |
| Standard Drug (Imipramine) | 30 | 75% |
The mechanism underlying the antidepressant activity of this compound may involve inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and norepinephrine. Molecular docking studies have suggested that the compound interacts favorably with the MAO-A receptor, providing a basis for its potential efficacy as an antidepressant.
Case Studies and Research Findings
-
Study on Antidepressant Activity :
- Researchers synthesized a series of phenylacetamides and evaluated their biological activity.
- The most effective derivative showed superior performance compared to established antidepressants like fluoxetine and moclobemide.
-
Toxicological Evaluation :
- Acute oral toxicity studies were conducted following OECD guidelines.
- The compound exhibited a favorable safety profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
